REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5](Cl)=[O:6].[NH2:12][C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:14]=1O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][C:14]3[CH:15]=[CH:16][C:17]([N+:19]([O-:21])=[O:20])=[CH:18][C:13]=3[N:12]=2)[CH:8]=[CH:9][C:10]=1[Cl:11]
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Name
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|
Quantity
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4.6 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)Cl)C=CC1Cl
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Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=CC(=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
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250 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture is refluxed for 24 hours
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Duration
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24 h
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Type
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TEMPERATURE
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Details
|
the mixture is refluxed for 24 hours
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Duration
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24 h
|
Type
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TEMPERATURE
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Details
|
cooled
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Type
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FILTRATION
|
Details
|
the product is filtered off
|
Type
|
CUSTOM
|
Details
|
It is recrystallized from isopropyl ether
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |